5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro-substituted propyl group and an ethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropylamine with ethyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted triazoles, oxides, and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloro group and triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the chloro-substituted propyl group, resulting in different reactivity and applications.
3-Chloro-1-ethyl-1h-1,2,4-triazole: Similar structure but with the chloro group directly attached to the triazole ring.
5-(3-Chloro-2-methylpropyl)-1-methyl-1h-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the chloro-substituted propyl group and the ethyl group in 5-(3-Chloro-2-methylpropyl)-1-ethyl-1h-1,2,4-triazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
5-(3-chloro-2-methylpropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14ClN3/c1-3-12-8(10-6-11-12)4-7(2)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
AVHMBTSVVGYIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.